N-Oleoylglycine (OlGly): From Discovery and Isolation in the Brain to its Role as a Key Signaling Lipid
N-Oleoylglycine (OlGly): From Discovery and Isolation in the Brain to its Role as a Key Signaling Lipid
An In-depth Technical Guide for Researchers
Abstract: The discovery of the endocannabinoid anandamide catalyzed a paradigm shift in neuroscience, unveiling a vast, complex network of lipid signaling molecules. Within this expanding "endocannabinoidome," the N-acyl amino acids have emerged as a class of significant biological modulators. This technical guide focuses on one such lipid, N-Oleoylglycine (OlGly), a conjugate of oleic acid and glycine. We provide a comprehensive overview of its discovery, detailed, field-proven protocols for its isolation and quantification from brain tissue, and a thorough examination of its biosynthesis, degradation, and key signaling pathways. This document is intended for researchers, neuroscientists, and drug development professionals seeking to investigate the role of OlGly in physiology and disease.
Part 1: The Discovery and Endogenous Presence of N-Oleoylglycine
A New Frontier in Lipidomics
The groundbreaking identification of N-arachidonoylethanolamine (anandamide) as an endogenous ligand for the cannabinoid receptor in 1992 triggered a wave of research into other potential lipid mediators in the brain.[1] This led to the burgeoning field of lipidomics, which sought to systematically identify and characterize the full complement of lipids in biological systems. It was within this exploratory context that N-Oleoylglycine (OlGly) was identified not as the target of a specific receptor hunt, but as part of a broader, systematic search for novel N-acyl amides.
The laboratory of the late J. Michael Walker was instrumental in this effort, isolating dozens of novel lipids from various biological tissues.[2] In a seminal 2009 review, his group formally introduced OlGly, alongside N-stearoyl glycine, N-linoleoyl glycine, and N-docosahexaenoyl glycine, as newly identified members of the endogenous N-acyl glycine family.[2][3] This discovery was the result of meticulous analysis of tissue lipid extracts using advanced mass spectrometry techniques, which revealed the natural occurrence of these molecules and hinted at their potential physiological relevance.[4][5] Unlike anandamide, OlGly's discovery was a triumph of technology-driven exploration, showcasing the power of lipidomics to uncover previously unknown signaling molecules.
Endogenous Levels of N-Oleoylglycine in the Brain
OlGly is present at low but functionally significant concentrations in the mammalian brain. Its levels can be dynamically regulated in response to physiological and pathological stimuli, such as chronic exposure to drugs of abuse.[6][7] Quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) has established baseline concentrations in key regions of the brain's reward circuitry, as summarized below.
| Brain Region | Species | Endogenous Concentration (Control) | Method of Quantification | Reference |
| Prefrontal Cortex (PFC) | Mouse | ~0.15 ng/mg tissue | LC-MS | [6][8] |
| Nucleus Accumbens (NAc) | Mouse | ~0.08 ng/mg tissue | LC-MS | [7] |
| Ventral Tegmental Area (VTA) | Mouse | ~0.04 ng/mg tissue | LC-MS | [6][8] |
Table 1: Reported endogenous concentrations of N-Oleoylglycine in control mouse brain regions. Values are approximate and can vary based on specific experimental conditions.
Part 2: A Practical Guide to the Isolation and Extraction of OlGly from Brain Tissue
The Rationale for Lipid Extraction
Isolating a lipophilic molecule like OlGly from the highly complex, protein- and water-rich matrix of brain tissue is the critical first step for accurate analysis. The goal is to efficiently extract lipids while simultaneously precipitating proteins and removing water-soluble contaminants. The method developed by Folch and colleagues in the 1950s remains the gold standard for total lipid extraction due to its robustness and efficiency.[9] It relies on a monophasic solvent system of chloroform and methanol to solubilize lipids, followed by the addition of saline to induce a phase separation, partitioning lipids into the lower chloroform layer.
Workflow for OlGly Extraction from Brain Tissue
Caption: Workflow for the extraction of N-Oleoylglycine from brain tissue.
Detailed Step-by-Step Protocol: Modified Folch Extraction
This protocol is optimized for the extraction of OlGly and other N-acyl amino acids from a small amount (~50 mg) of brain tissue for subsequent LC-MS/MS analysis.
-
Tissue Preparation:
-
On dry ice, weigh approximately 50 mg of frozen brain tissue into a 2 mL polypropylene tube.
-
Add 500 µL of ice-cold methanol containing a known concentration of a suitable internal standard (e.g., a deuterated analog of an N-acyl amino acid). The internal standard is crucial for correcting for extraction loss and ionization variability.
-
Homogenize the tissue thoroughly using a bead beater or probe sonicator. Keep the sample on ice throughout to minimize enzymatic degradation.
-
-
Lipid Extraction:
-
Add 1 mL of chloroform to the homogenate to achieve a final Chloroform:Methanol ratio of 2:1 (v/v).
-
Vortex the mixture vigorously for 2 minutes. At this stage, the mixture should be a single phase, allowing the solvents to fully penetrate the tissue matrix and dissolve the lipids.
-
Add 300 µL of 0.9% NaCl solution to the tube.
-
Vortex again for 30 seconds. The addition of the salt solution disrupts the monophasic system, inducing a separation into a lower organic phase and an upper aqueous phase.
-
Centrifuge the sample at 3,000 x g for 10 minutes at 4°C. This will result in a clear separation of three layers: the top aqueous layer (containing polar metabolites), a middle layer of precipitated protein, and the bottom chloroform layer (containing OlGly and other lipids).
-
-
Collection and Preparation for Analysis:
-
Using a glass Pasteur pipette, carefully aspirate the lower chloroform layer, taking care not to disturb the protein interface. Transfer it to a clean glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water). This final sample is now ready for injection.
-
Part 3: Quantitative Analysis by HPLC-MS/MS
The Gold Standard for Quantification
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the definitive technique for the selective and sensitive quantification of low-abundance lipids like OlGly from complex biological extracts.[10][11] The HPLC component separates OlGly from other lipids based on its physicochemical properties (e.g., hydrophobicity), while the tandem mass spectrometer provides two levels of mass filtering for unambiguous identification and quantification.
This is achieved using Multiple Reaction Monitoring (MRM), where the first quadrupole selects the parent ion (precursor ion) corresponding to the mass of OlGly, and the second quadrupole selects a specific fragment ion generated after collision-induced dissociation. This precursor-to-product ion transition is highly specific to the analyte of interest.
Analytical Workflow for OlGly Quantification
Caption: HPLC-MS/MS workflow for the quantification of N-Oleoylglycine.
Detailed Protocol: HPLC-MS/MS Quantification
This protocol provides a robust starting point for the analysis of OlGly. Parameters should be optimized for the specific instrumentation used.
-
Chromatographic Separation (HPLC):
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at ~50% B, increasing to 95-100% B over 5-10 minutes to elute the hydrophobic lipids.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for N-acyl amino acids as the carboxyl group is readily deprotonated.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for OlGly: The specific precursor-to-product ion transition for N-Oleoylglycine is m/z 338.3 → 74.1.[8] The precursor ion [M-H]⁻ has a mass-to-charge ratio (m/z) of 338.3, which fragments to produce the characteristic glycine fragment [Gly-H]⁻ at m/z 74.1.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for OlGly and the internal standard.
-
-
Data Analysis and Quantification:
-
Calibration Curve: Prepare a set of calibration standards with known concentrations of synthetic OlGly and a fixed concentration of the internal standard.
-
Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration. Determine the concentration of OlGly in the brain samples by interpolating their peak area ratios from this curve. Normalize the final concentration to the initial tissue weight (e.g., pmol/g or ng/mg).
-
Part 4: The Life Cycle of N-Oleoylglycine: Biosynthesis, Degradation, and Signaling
Biosynthesis Pathway
The primary route for OlGly biosynthesis involves the direct conjugation of an activated fatty acid with glycine.[9] This pathway is catalyzed by a specific enzyme with a preference for long-chain fatty acids.
-
Fatty Acid Activation: Oleic acid is first activated to its coenzyme A (CoA) thioester, Oleoyl-CoA, by an acyl-CoA synthetase.
-
Conjugation: The enzyme Glycine N-acyltransferase-like 3 (GLYATL3) then catalyzes the transfer of the oleoyl group from Oleoyl-CoA to glycine, forming N-Oleoylglycine.[12][13][14] Knockdown of GLYATL3 in neuroblastoma cells has been shown to significantly decrease the levels of long-chain N-acylglycines, confirming its central role in this process.[13]
Another proposed, though less established, pathway suggests OlGly can be an intermediate in the biosynthesis of the sleep-inducing lipid oleamide, formed via the oxidative cleavage of OlGly by the enzyme peptidylglycine α-amidating monooxygenase (PAM).[15]
Caption: Primary biosynthetic pathway for N-Oleoylglycine.
Degradation
The biological activity of OlGly is terminated by enzymatic hydrolysis. The primary enzyme responsible for this is Fatty Acid Amide Hydrolase (FAAH), the same enzyme that degrades the endocannabinoid anandamide.[2][11][16] FAAH cleaves the amide bond of OlGly, releasing oleic acid and glycine.[17] While FAAH can hydrolyze OlGly, its efficiency for this substrate is lower compared to anandamide, suggesting that OlGly may have a longer signaling lifetime under certain conditions.[17]
Signaling Pathways: A PPAR-α Agonist
OlGly exerts its biological effects by acting as a signaling molecule that modulates specific cellular pathways. Its most well-characterized function is as a direct agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[10][18]
PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing critical roles in lipid metabolism and energy homeostasis.[5][19][20] When OlGly binds to PPAR-α in the cytoplasm, it induces a conformational change that allows the receptor to translocate to the nucleus. There, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. The activation of PPAR-α by OlGly is linked to its neuroprotective and addiction-modulating effects.[10][18]
In addition to its primary action on PPAR-α, OlGly has been reported to interact with other pathways, including activating the Cannabinoid Receptor 1 (CB1) and enhancing the PI3K/Akt signaling pathway, highlighting its pleiotropic nature.[14]
Caption: N-Oleoylglycine signaling via the PPAR-α pathway.
Conclusion and Future Directions
N-Oleoylglycine represents a fascinating example of a lipid mediator discovered through the systematic application of modern lipidomics. From its initial identification in brain tissue to the elucidation of its metabolic pathways and signaling functions, the study of OlGly has provided valuable insights into the complexity of lipid signaling. The robust protocols for its isolation and quantification detailed here provide a foundation for researchers to further explore its role in the central nervous system.
Future research will likely focus on the therapeutic potential of modulating OlGly levels. Given its role in neuroprotection, pain, and addiction, targeting the enzymes responsible for its synthesis (GLYATL3) or degradation (FAAH) could offer novel strategies for treating a range of neurological and psychiatric disorders.
References
-
Dempsey, D. R., et al. (2016). Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. Journal of Lipid Research, 57(4), 639-647. [Link]
-
Dempsey, D. R., et al. (2016). Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. PubMed. [Link]
-
Rock, E. M., et al. (2021). N-Oleoylglycine and N-Oleoylalanine Do Not Modify Tolerance to Nociception, Hyperthermia, and Suppression of Activity Produced by Morphine. Frontiers in Pharmacology, 12, 620588. [Link]
-
Dempsey, D. R., et al. (2016). Glycine N-acyltransferase like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. ResearchGate. [Link]
-
Bradshaw, H. B., et al. (2009). Novel endogenous N-acyl glycines identification and characterization. Vitamins and Hormones, 81, 191-205. [Link]
-
Long, J. Z., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e55211. [Link]
-
Yaka, R., et al. (2021). N-oleoyl glycine and N-oleoyl alanine attenuate alcohol self-administration and preference in mice. Translational Psychiatry, 11(1), 522. [Link]
-
Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 97(10), 5044-5049. [Link]
-
Yaka, R., et al. (2022). N-Oleoyl Glycine and Its Derivatives Attenuate the Acquisition and Expression of Cocaine-Induced Behaviors. Cannabis and Cannabinoid Research. [Link]
-
Yaka, R., et al. (2021). N-Oleoyl Glycine and N-Oleoyl Alanine Attenuate Alcohol Self-Administration and Preference in Mice. ResearchGate. [Link]
-
Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 8(4), 314-325. [Link]
-
Rimmerman, N., et al. (2008). N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. Molecular Pharmacology, 74(1), 213-224. [Link]
-
Lauritano, A., et al. (2022). The endocannabinoidome mediator N-oleoylglycine is a novel protective agent against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity. Frontiers in Pharmacology, 13, 951151. [Link]
-
Legrand, J. D., et al. (2006). In vivo evidence that N-oleoylglycine acts independently of its conversion to oleamide. Prostaglandins, Leukotrienes and Essential Fatty Acids, 75(4-5), 249-256. [Link]
-
Hillard, C. J. (2015). Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. Current Neuropharmacology, 13(6), 775-783. [Link]
-
GeneCards. (n.d.). GLYATL3 Gene. GeneCards The Human Gene Compendium. Retrieved January 9, 2026, from [Link]
-
Pini, A., et al. (2022). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-κB Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences, 23(21), 13083. [Link]
-
Piscitelli, F., et al. (2015). Neuroprotective effects of N-oleoylglycine in a mouse model of mild traumatic brain injury. Journal of Neurochemistry. [Link]
-
Piscitelli, F., et al. (2020). Protective Effects of N-Oleoylglycine in a Mouse Model of Mild Traumatic Brain Injury. ACS Chemical Neuroscience, 11(7), 1117-1128. [Link]
-
Dempsey, D. R., et al. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? ACS Chemical Neuroscience, 9(3), 419-427. [Link]
-
Rashed, M. S., et al. (1996). Synthesis and characterisation of acyl glycines. Their measurement in single blood spots by gas chromatography-mass spectrometry to diagnose inborn errors of metabolism. Journal of Chromatography B: Biomedical Applications, 677(1), 29-35. [Link]
-
Evans, R. M., et al. (2004). Peroxisome Proliferator-Activated Receptors: From Genes to Physiology. Endocrine Reviews, 25(5), 751-782. [Link]
-
PubChem. (n.d.). N-Oleoylglycine. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
Owczarek, K., et al. (2024). N-acyl glycines produced by commensal bacteria potentiate GLP-1 secretion as GPCR ligands. Biomedicine & Pharmacotherapy, 180, 117467. [Link]
-
Bradshaw, H. B., et al. (2009). The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways. BMC Biochemistry, 10(1), 14. [Link]
-
Devane, W. A., et al. (1992). Isolation and structure of a brain constituent that binds to the cannabinoid receptor. Science, 258(5090), 1946-1949. [Link]
-
Christodoulou, C., et al. (2020). The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses. Frontiers in Immunology, 11, 606530. [Link]
-
Peters, J. M., et al. (2012). THE ROLE OF PEROXISOME PROLIFERATOR-ACTIVATED RECEPTORS IN CARCINOGENESIS AND CHEMOPREVENTION. Nature Reviews Cancer, 12(9), 622-633. [Link]
Sources
- 1. N-oleoyldopamine, a novel endogenous capsaicin-like lipid that produces hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel endogenous N-acyl glycines identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel endogenous N-acyl glycines identification and characterization. | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-oleoyl glycine and N-oleoyl alanine attenuate alcohol self-administration and preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Oleoyl Glycine and Its Derivatives Attenuate the Acquisition and Expression of Cocaine-Induced Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | N-Oleoylglycine and N-Oleoylalanine Do Not Modify Tolerance to Nociception, Hyperthermia, and Suppression of Activity Produced by Morphine [frontiersin.org]
- 11. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 13. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo evidence that N-oleoylglycine acts independently of its conversion to oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The endocannabinoidome mediator N-oleoylglycine is a novel protective agent against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity [frontiersin.org]
- 19. diva-portal.org [diva-portal.org]
- 20. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
